

# Azido-PEG5-alcohol chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azido-PEG5-alcohol

Cat. No.: B605866

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## An In-depth Technical Guide to Azido-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG5-alcohol**, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

## Chemical Structure and Properties

**Azido-PEG5-alcohol** is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. One terminus of the chain is functionalized with an azide group ( $N_3$ ), while the other end features a primary alcohol (hydroxyl group,  $-OH$ ). The chemical name for this compound is 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol[1].

The structure incorporates a hydrophilic PEG spacer, which enhances the solubility of the molecule and its conjugates in aqueous media[1][2][3]. The terminal azide and hydroxyl groups serve as reactive handles for subsequent chemical modifications. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules[1][2][3][4][5][6]. The hydroxyl group can be further derivatized or replaced with other functional groups to facilitate conjugation to various substrates[1][2][3][6].

## Physicochemical Data

The key physicochemical properties of **Azido-PEG5-alcohol** are summarized in the table below.

Property	Value	References
CAS Number	86770-68-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>21</sub> N <sub>3</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Weight	263.29 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Purity	>96% - 98%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Solubility	Soluble in Water, DMSO, DCM, DMF	<a href="#">[3]</a>
LogP	-1.59	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	7	<a href="#">[1]</a>
Rotatable Bond Count	14	<a href="#">[1]</a>
SMILES	[N-]= [N+]=NCCOCCOCCOCCOCC OH	<a href="#">[1]</a>
InChI Key	JTGGTGKXQQGEHB- UHFFFAOYSA-N	<a href="#">[1]</a>

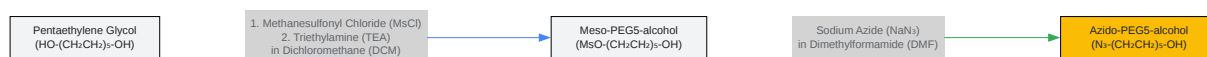
## Synthesis of Azido-PEG5-alcohol

The synthesis of **Azido-PEG5-alcohol** is typically achieved through a two-step process starting from pentaethylene glycol. The general strategy involves the activation of one of the terminal hydroxyl groups, followed by a nucleophilic substitution with an azide source.

## Synthesis Pathway

The overall synthetic scheme involves:

- Mesylation: Selective mono-mesylation of pentaethylene glycol using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This reaction converts a hydroxyl group into a good leaving group (mesylate).
- Azidation: Nucleophilic substitution of the mesylate group with sodium azide ( $\text{NaN}_3$ ) to yield the final product, **Azido-PEG5-alcohol**.



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Caption: Synthesis workflow for **Azido-PEG5-alcohol**.

## Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Azido-PEG5-alcohol**, adapted from general procedures for the synthesis of azido-terminated PEGs[8][9].

Materials and Reagents:

- Pentaethylene glycol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA), distilled
- Dichloromethane (DCM), anhydrous
- Sodium azide ( $\text{NaN}_3$ )

- Dimethylformamide (DMF), anhydrous
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Saturated sodium bicarbonate solution
- Brine solution
- Argon or Nitrogen gas for inert atmosphere

Procedure:

#### Step 1: Synthesis of Mono-mesylated-PEG5-alcohol

- In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add distilled triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.
- Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mono-mesylated intermediate. This intermediate is often used in the next step without further purification.

#### Step 2: Synthesis of **Azido-PEG5-alcohol**

- Dissolve the crude mono-mesylated-PEG5-alcohol from Step 1 in anhydrous DMF in a round-bottom flask.
- Add sodium azide (3-5 equivalents) to the solution.
- Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.
- After cooling to room temperature, dilute the mixture with water and extract with DCM or ethyl acetate (3x).
- Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the resulting crude product using column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexanes) to yield pure **Azido-PEG5-alcohol** as a colorless to light yellow oil.

Characterization: The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Applications in Research and Drug Development

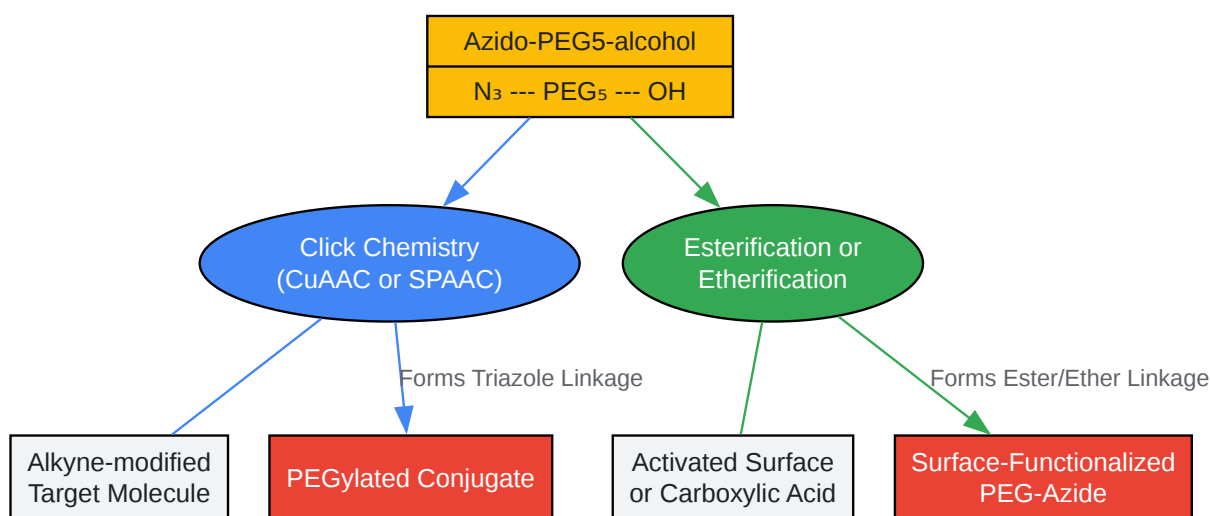
**Azido-PEG5-alcohol** is a critical tool for researchers due to its bifunctional nature and the biocompatibility of the PEG linker.

- **PROTACs:** It serves as a PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation[1][4][10]. The linker length and composition are crucial for optimizing the ternary complex formation and degradation efficiency.
- **Antibody-Drug Conjugates (ADCs):** This molecule is used as a non-cleavable ADC linker to connect a cytotoxic payload to an antibody[4][10]. The hydrophilic PEG spacer improves the pharmacokinetic properties of the resulting ADC.
- **Click Chemistry:** The azide functionality allows for efficient and specific conjugation to molecules containing alkyne groups via click chemistry, a powerful tool for bioconjugation,

labeling, and surface modification[4][5].

- Surface Functionalization: The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group remains available for subsequent "clicking" of biomolecules or other ligands.

The diagram below illustrates the central role of **Azido-PEG5-alcohol** in linking different molecular entities.



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Caption: Reactivity and applications of **Azido-PEG5-alcohol**.

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- To cite this document: BenchChem. [Azido-PEG5-alcohol chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605866#azido-peg5-alcohol-chemical-structure-and-synthesis]

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